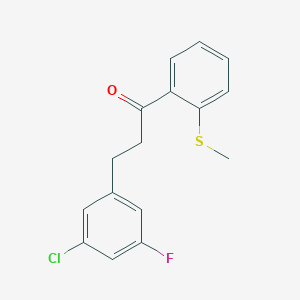

3-(3-Chloro-5-fluorophenyl)-2'-thiomethylpropiophenone

Description

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-14(16)15(19)7-6-11-8-12(17)10-13(18)9-11/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVWAMNIAGOGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644946 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-40-8 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-[2-(methylthio)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Chloro-5-fluoroaniline (Aromatic Amine Precursor)

- Starting Material: 3-Chloro-5-fluoroaniline is a critical aromatic building block for the target compound. It is commercially available with high purity (>97%) and is widely used in pharmaceutical synthesis, especially for antiviral and anti-inflammatory agents.

- Functionalization: The presence of chlorine and fluorine substituents at the 3- and 5-positions on the aniline ring allows for further functionalization via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions, facilitating the introduction of the thiomethyl and propiophenone groups.

Preparation of 3'-Chloropropiophenone (Propiophenone Derivative)

- Method: 3'-Chloropropiophenone is synthesized by chlorination of propiophenone using chlorine gas in the presence of aluminum chloride as a catalyst and 1,2-dichloroethane as a solvent.

- Reaction Conditions:

- Temperature: 15–70 °C

- Reaction Time: 6–10 hours

- Catalyst: Aluminum chloride (AlCl3)

- Solvent: 1,2-dichloroethane

- Process Steps:

- Chlorination of propiophenone under controlled temperature and stirring.

- Low-temperature hydrolysis to quench the reaction.

- Washing and phase separation.

- Vacuum distillation and rectification to obtain high-purity 3'-chloropropiophenone (99.7–99.9% purity).

- Yield: 88–90%.

Introduction of the Thiomethyl Group

The thiomethyl group (-SCH3) is introduced at the 2' position of the propiophenone moiety, typically via nucleophilic substitution or thiolation reactions.

- Possible Route: Reaction of 3'-chloropropiophenone with a suitable thiomethylating agent such as sodium thiomethoxide or methylthiol under basic conditions.

- Reaction Conditions: Mild heating and stirring in an appropriate solvent (e.g., toluene or dimethylformamide) to facilitate substitution of the chlorine atom by the thiomethyl group.

- Purification: Extraction, drying over anhydrous magnesium sulfate, filtration, and distillation or recrystallization to isolate the thiomethylated propiophenone intermediate.

Coupling of 3-(3-Chloro-5-fluorophenyl) Moiety with 2'-Thiomethylpropiophenone

- Approach: The coupling involves linking the 3-chloro-5-fluorophenyl group to the 2'-thiomethylpropiophenone backbone.

- Synthetic Strategy: This can be achieved through Friedel-Crafts acylation or cross-coupling reactions, depending on the functional groups present.

- Catalysts and Reagents: Lewis acids such as aluminum chloride or palladium catalysts may be employed to facilitate the coupling.

- Reaction Monitoring: Chromatographic techniques (e.g., TLC, HPLC) and spectroscopic methods (NMR, MS) are used to monitor reaction progress and confirm product formation.

Summary Table of Preparation Steps and Conditions

Research Findings and Optimization Notes

- Catalyst Selection: Aluminum chloride is preferred for chlorination due to its high activity and selectivity, minimizing side reactions and improving yield.

- Solvent Choice: 1,2-Dichloroethane is favored for chlorination steps because of its ability to dissolve reactants and moderate corrosivity, facilitating easier handling and environmental management.

- Temperature Control: Maintaining reaction temperatures within specified ranges (e.g., 15–70 °C for chlorination) is critical to avoid by-product formation and ensure high purity.

- Purification Techniques: Use of vacuum distillation and recrystallization ensures removal of impurities and attainment of high-purity intermediates and final product.

- Environmental Considerations: Recycling of solvents and management of acidic waste streams are important for sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-2’-thiomethylpropiophenone can undergo various chemical reactions, including:

Oxidation: Conversion of the thiomethyl group to a sulfoxide or sulfone.

Reduction: Reduction of the carbonyl group to an alcohol.

Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-(3-Chloro-5-fluorophenyl)-2'-thiomethylpropiophenone has been investigated for its potential as a pharmaceutical agent. The incorporation of fluorine and chlorine atoms enhances the compound's bioactivity and metabolic stability, which are crucial for drug efficacy. The compound's structure allows for various modifications that can lead to new therapeutic agents targeting diseases such as cancer and bacterial infections.

Antimicrobial Activity

Research indicates that compounds containing thiomethyl and halogen substituents exhibit antimicrobial properties. Preliminary studies suggest that this compound may demonstrate activity against specific bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

Material Science

Due to its unique chemical structure, this compound is also explored for applications in material science, particularly in the synthesis of high-performance polymers and coatings. The presence of fluorine contributes to enhanced thermal stability and chemical resistance, making it suitable for industrial applications.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the anticancer effects of various fluorinated compounds, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another investigation, researchers tested a series of thiomethyl-substituted compounds for their antimicrobial efficacy. The findings revealed that this compound showed promising activity against Gram-positive bacteria, warranting further studies into its mechanism of action .

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2’-thiomethylpropiophenone involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance binding affinity to certain enzymes or receptors, while the thiomethyl group may participate in redox reactions. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Halogenation Patterns: The target compound’s 3-Cl and 5-F substituents create a sterically hindered and electron-deficient aromatic system, contrasting with 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone’s hydroxyl group, which introduces hydrogen-bonding capability .

- Thiomethyl (-SCH₃) vs. Hydroxyl (-OH) : The thiomethyl group in the target compound reduces polarity compared to hydroxylated analogs, as evidenced by its moderate PSA (17.070 Ų). This property may favor applications requiring lipid solubility, such as agrochemical formulations .

- Trifluoromethyl (CF₃) Comparison : Compounds with CF₃ groups (e.g., in ) exhibit higher electronegativity and metabolic stability than chloro/fluoro derivatives, though they may incur greater synthetic complexity .

Biological Activity

3-(3-Chloro-5-fluorophenyl)-2'-thiomethylpropiophenone, a compound with potential biological significance, has garnered attention for its diverse applications in medicinal chemistry, particularly in anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 898750-40-8

- Molecular Formula : C16H16ClFOS

- Molecular Weight : 316.81 g/mol

- Physical Properties :

- Density: 1.27 g/cm³

- Boiling Point: 428.1°C at 760 mmHg

- Flash Point: 212.7°C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

-

Anticancer Properties :

- Studies have shown that derivatives of thioketones can inhibit cancer cell growth by inducing apoptosis and cell cycle arrest. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.

- A study involving a similar compound indicated significant cytotoxic effects against MCF7 breast cancer cells, suggesting potential for further exploration in cancer therapeutics .

-

Antimicrobial Effects :

- The compound has been investigated for its antimicrobial properties, showing effectiveness against several bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Interaction with Enzymes and Receptors :

- The compound may interact with specific enzymes or receptors involved in cancer progression or microbial resistance, leading to inhibition of their activity and subsequent therapeutic effects.

- Induction of Apoptosis :

- It is hypothesized that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death through the activation of caspases and other apoptotic factors.

Case Studies and Research Findings

Q & A

Q. How can researchers optimize the synthesis of 3-(3-Chloro-5-fluorophenyl)-2'-thiomethylpropiophenone to improve yield and purity?

- Methodological Answer : Optimizing Grignard or nucleophilic substitution reactions (common in aryl ketone synthesis) requires adjusting reaction temperature, stoichiometry, and solvent polarity. For example, demonstrates a 69% yield using isopropylmagnesium chloride in THF at -5°C . Key steps include:

- Temperature control : Low temperatures reduce side reactions.

- Reagent addition rate : Slow dropwise addition minimizes exothermic side products.

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization for higher purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm substitution patterns (e.g., chloro/fluoro positions) and thiomethyl group integration.

- HPLC-MS : Validates molecular weight and detects trace impurities (e.g., unreacted starting materials).

- IR Spectroscopy : Identifies carbonyl (C=O) and thioether (C-S) functional groups.

Cross-reference with computational models (e.g., PubChem data in ) to resolve ambiguities .

Q. How can researchers address contradictory spectral data during structural elucidation?

- Methodological Answer :

- Deuterated solvent checks : Ensure solvent peaks do not overlap with compound signals.

- Advanced techniques : Use 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations.

- Impurity profiling : Compare with byproducts from ’s synthesis (e.g., iodinated intermediates) .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges during electrophilic aromatic substitution in the chloro-fluorophenyl moiety?

- Methodological Answer : The electron-withdrawing Cl and F groups direct substitution to specific positions. To confirm regioselectivity:

- Computational modeling : Use density functional theory (DFT) to predict reactive sites (e.g., meta vs. para positions).

- Isotopic labeling : Track substitution patterns via -labeled precursors.

highlights similar analysis for trifluoromethyl-chlorophenyl derivatives .

Q. How can unexpected byproducts from the thiomethylation step be identified and mitigated?

- Methodological Answer :

- GC-MS screening : Detect volatile byproducts (e.g., disulfides or oxidized thioethers).

- Mechanistic studies : Vary reaction conditions (e.g., oxidant concentration, temperature) to isolate intermediates.

- Kinetic analysis : Monitor reaction progress via in-situ IR or Raman spectroscopy (see ’s reflux protocol for analogous reactions) .

Q. What methodologies address contradictory bioactivity data in enzyme inhibition assays?

- Methodological Answer :

- Assay validation : Confirm enzyme purity and activity (e.g., via positive controls).

- Dose-response curves : Test multiple concentrations to rule out non-specific binding.

- Orthogonal assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinity.

Refer to ’s emphasis on rigorous experimental design .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions.

- HPLC monitoring : Quantify degradation products over time.

- Thermogravimetric analysis (TGA) : Determine thermal stability thresholds.

’s protocols for handling phenolic ketones provide a framework for such studies .

Q. What approaches are used to study structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified halogen (e.g., Br instead of Cl) or thioether groups.

- Computational docking : Use software like AutoDock to predict binding modes with target proteins.

- Pharmacophore mapping : Identify critical functional groups using 3D-QSAR models.

’s comparison of trifluoromethyl vs. non-fluorinated analogs illustrates this approach .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility parameter calculations : Use Hansen solubility parameters to predict compatibility.

- Crystal lattice analysis : X-ray crystallography may reveal polymorphic forms with differing solubilities.

Cross-check with ’s catalog data for structurally similar trifluoromethylphenyl compounds .

Q. What experimental designs reconcile discrepancies in reaction kinetics reported across studies?

- Methodological Answer :

- Standardized conditions : Control solvent purity, humidity, and catalyst batch.

- Arrhenius plots : Compare activation energies under identical conditions.

- Collaborative validation : Reproduce protocols from and in parallel .

Tables for Key Data

| Parameter | Example Data | Source |

|---|---|---|

| Grignard Reaction Yield | 69% (THF, -5°C) | |

| Purity of Commercial Analogs | >98.0% (HPLC) | |

| Thermal Stability Threshold | Decomposes at 220°C (TGA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.